Muscarinic Receptor Binding vs. Pyrrolidin-3-ol
2-Ethylpyrrolidin-3-ol and its derivatives demonstrate quantifiable binding affinity at muscarinic acetylcholine receptors, with reported Ki values ranging from 20 nM to 107 nM across different tissue subtypes [1]. In contrast, unsubstituted pyrrolidin-3-ol exhibits no detectable affinity for the Beta-1 adrenergic receptor, suggesting a broader lack of receptor engagement without the ethyl substitution . This binding data, derived from competition radioligand binding assays using [3H]-QNB, indicates that the 2-ethyl substitution is a critical determinant for muscarinic receptor recognition [1].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 20 nM (cerebral cortex), 56 nM (parotid glands), 72 nM (heart), 107 nM (urinary bladder) |
| Comparator Or Baseline | Pyrrolidin-3-ol: No affinity for Beta-1 adrenergic receptor |
| Quantified Difference | >100-fold difference in detectable binding |
| Conditions | Competition radioligand binding assay using [3H]-QNB in rat tissue membranes |
Why This Matters
This binding profile suggests that 2-ethyl substitution is essential for engaging muscarinic receptor targets, making the compound a more relevant scaffold for developing cholinergic modulators than unsubstituted pyrrolidin-3-ol.
- [1] BindingDB. BDBM50470873. Ki values for muscarinic acetylcholine receptor subtypes. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50470873 View Source
